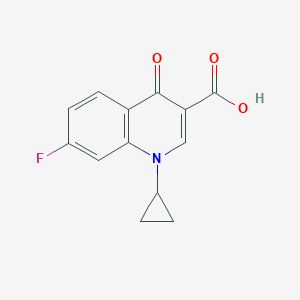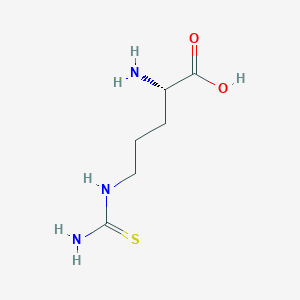
Carbonato de Clorometil Propilo
Descripción general
Descripción
Chloromethyl Propyl Carbonate is an organic compound with the molecular formula C5H9ClO3. It is a colorless to nearly colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its role in the production of various pharmaceuticals and other fine chemicals.
Aplicaciones Científicas De Investigación
Chloromethyl Propyl Carbonate has several applications in scientific research:
Mecanismo De Acción
Target of Action
Chloromethyl Propyl Carbonate (CMPC) is primarily used as an organic synthesis intermediate . It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and hepatitis B drugs .
Mode of Action
The mode of action of CMPC involves its use as a chloromethylating agent. In the presence of a catalyst such as zinc iodide, CMPC can undergo a reaction with aromatic compounds to yield chloromethyl derivatives . This process is known as chloromethylation .
Biochemical Pathways
It is known that the chloromethyl derivatives produced from the chloromethylation process can be transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
Pharmacokinetics
As an intermediate in drug synthesis, the pharmacokinetic properties of the final drug product would be more relevant to therapeutic applications .
Result of Action
The result of CMPC’s action is the production of chloromethyl derivatives, which are key intermediates in the synthesis of various pharmaceuticals . These derivatives can be further processed to produce a range of therapeutic agents, including antiviral and hepatitis B drugs .
Action Environment
The efficacy and stability of CMPC’s action can be influenced by various environmental factors. For instance, the chloromethylation process is typically carried out under mild conditions and in an inert atmosphere . Additionally, CMPC is sensitive to moisture, indicating that the reaction environment needs to be carefully controlled to prevent degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloromethyl Propyl Carbonate can be synthesized through the reaction of isopropyl chloroformate with paraformaldehyde under mild conditions. The reaction typically involves the use of a novel catalyst that ensures complete reaction and high yield. The process is environmentally friendly, with minimal waste production .
Industrial Production Methods
The industrial production of Chloromethyl Propyl Carbonate involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions allows for high yield and purity of the product. The process is designed to be cost-effective and suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl Propyl Carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce propyl carbonate and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can be carried out using water or aqueous solutions under acidic or basic conditions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would produce an amine derivative of propyl carbonate.
Hydrolysis: The major products are propyl carbonate and hydrochloric acid.
Comparación Con Compuestos Similares
Similar Compounds
Chloromethyl Isopropyl Carbonate: Similar in structure but with an isopropyl group instead of a propyl group.
Chloromethyl Methyl Carbonate: Contains a methyl group instead of a propyl group.
Uniqueness
Chloromethyl Propyl Carbonate is unique due to its specific reactivity and the balance between its physical properties and chemical reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
chloromethyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKAFFCTCQLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626724 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35273-90-6 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














